molecular formula C24H32O7 B1253582 Niranthin CAS No. 50656-77-4

Niranthin

Cat. No. B1253582
CAS RN: 50656-77-4
M. Wt: 432.5 g/mol
InChI Key: RCFGIEPQSDGMJJ-OALUTQOASA-N
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Description

Niranthin is a lignan isolated from various Phyllanthus sources . It has a wide spectrum of pharmacological activities . The molecular formula of Niranthin is C24H32O7 .


Synthesis Analysis

The asymmetric total synthesis of Niranthin has been achieved using reductive ring-opening of cyclopropanes .


Molecular Structure Analysis

The molecular structure of Niranthin is [6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole] .


Physical And Chemical Properties Analysis

Niranthin has a molecular weight of 432.51 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Anxiolytic Potential

Niranthin has been identified for its potential as an anxiolytic agent. Studies have shown that it can be used to manage anxiety disorders. In-vivo and computational investigations have indicated that Niranthin may play a role in GABA mediation, which is a common target for anxiolytic drugs .

Antioxidant Activity

Niranthin exhibits significant antioxidant properties. This activity is crucial because oxidative stress is implicated in various chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of Niranthin could be harnessed in therapeutic applications to mitigate oxidative damage .

Anti-inflammatory and Immunomodulatory Effects

The compound has demonstrated anti-inflammatory and immunomodulatory effects. These properties are beneficial in the treatment of inflammatory diseases and in modulating the immune response, which can be particularly useful in autoimmune disorders and allergic reactions .

Hepatoprotective Effects

Niranthin has been reported to have hepatoprotective effects, which could be valuable in the treatment of liver diseases. It may offer protection against hepatotoxicity and improve liver function, which is essential for patients suffering from liver disorders .

Antiviral Applications

Research has suggested that Niranthin could serve as a potential inhibitor of the hepatitis C virus. Molecular docking studies have shown that Niranthin binds effectively to the viral polymerase, indicating its promise as an antiviral agent .

Anticancer Properties

Niranthin has been studied for its anticancer properties. It may inhibit the growth of cancer cells and could be developed into a therapeutic agent for cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further research in oncology .

Safety And Hazards

Safety measures for handling Niranthin include using safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. It should be kept away from drains, water courses, or the soil .

Future Directions

While Niranthin has shown potential in the management of anxiety disorder , more in-depth experimental explorations will be required to use Niranthin as an anti-anxiety drug in the future . It also has potential as a lead molecule for the discovery of therapeutic candidates, especially for the development of therapies for inflammatory and immune-related diseases .

properties

IUPAC Name

6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFGIEPQSDGMJJ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

CAS RN

50656-77-4
Record name Niranthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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